(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazolone family, characterized by a five-membered pyrazol-3-one core. Key structural features include:
- Pyrazolone core: A 2,4-dihydro-3H-pyrazol-3-one scaffold with a methyl group at position 3.
- Substituents: A (2,5-dichlorophenyl)-furan-2-yl methylidene group at position 4, contributing to its planar geometry and electronic properties.
Properties
Molecular Formula |
C15H10Cl2N2O2 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
(4E)-4-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-8-11(15(20)19-18-8)7-10-3-5-14(21-10)12-6-9(16)2-4-13(12)17/h2-7H,1H3,(H,19,20)/b11-7+ |
InChI Key |
BYHWCLBXJKGXOC-YRNVUSSQSA-N |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC1=NNC(=O)C1=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with hydrazine derivatives to form the pyrazolone ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Cyclization and Condensation Reactions
The pyrazolone core undergoes cyclization with nucleophiles like hydrazines to form fused heterocycles. For example:
-
Reaction with hydrazine hydrate : Forms pyrazolo[3,4-c]pyrazole derivatives under reflux in ethanol with sodium acetate .
-
Thiosemicarbazide condensation : Yields carbothioamide derivatives (e.g., 3-(aryl)-4-methyl-pyrazolo[3,4-c]pyrazole-2-carbothioamide) under similar conditions .
Key conditions :
| Reagent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | NaOAc | Reflux | 75–90 |
| Thiosemicarbazide | Ethanol | NaOAc | Reflux | 70–85 |
a) Ionic Liquid-Catalyzed Condensation
The compound participates in Knoevenagel condensations with aldehydes using ionic liquids like [HMIM]HSO₄ under ultrasound irradiation :
Advantages : High yields (>90%), room-temperature conditions, and recyclable catalysts .
b) Nanoparticle-Catalyzed Multicomponent Reactions
Copper iodide (CuI) nanoparticles catalyze four-component reactions with hydrazine, aldehydes, and β-naphthol in water :
Conditions : Ultrasound irradiation, 25–60°C, 85–92% yields .
a) Dichlorophenyl-Furan Interactions
The 2,5-dichlorophenyl-furan moiety influences regioselectivity in electrophilic substitutions:
-
Nucleophilic aromatic substitution : Chlorine atoms activate the phenyl ring for reactions with amines or alkoxides.
-
Cycloadditions : The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride.
b) Methyl Group Reactivity
The 5-methyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).
Redox and Electrochemical Reactions
The nitro groups in structurally related nitrothiophene-pyrazoline hybrids undergo electrochemical reduction at −500 mV (vs. Ag/AgCl), analogous to pretomanid’s mechanism . While direct data on the dichlorophenyl-furan derivative is limited, its conjugated system likely facilitates similar redox behavior:
Implication : Potential pro-drug activation via nitroreductases in biological systems .
Reaction Optimization Insights
Scientific Research Applications
Synthesis Overview
- Reagents Used : Common reagents include furan derivatives and dichlorophenyl compounds.
- Reaction Conditions : Typically conducted under controlled temperatures with solvents like ethanol or methanol.
Biological Activities
Research has indicated that (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, demonstrating effectiveness comparable to standard antibiotics.
Anti-inflammatory Effects
Research indicates that the compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies have reported IC50 values that suggest a strong anti-inflammatory potential.
Anticancer Properties
Preliminary studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HL-60 (leukemia). Molecular docking studies suggest that it interacts effectively with targets involved in cancer progression.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one to various biological targets:
| Target | Binding Energy (kcal/mol) | Remarks |
|---|---|---|
| COX-1 | -8.5 | Strong interaction; potential anti-inflammatory |
| COX-2 | -9.0 | Higher affinity than traditional inhibitors |
| EGFR | -7.8 | Suggests potential for anticancer activity |
These studies provide insights into how the compound can be optimized for therapeutic use.
Case Studies
Several case studies highlight the versatility of this compound in drug development:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In vivo studies demonstrated that administration of the compound reduced inflammation markers in rat models of arthritis, indicating its potential as an anti-inflammatory drug.
Mechanism of Action
The mechanism of action of (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazolone Derivatives
Key Observations :
- Substituent Diversity: The target compound’s dichlorophenyl-furan group contrasts with nitro (Compound-1), amino (), and hydrazine () substituents in analogues.
- Electronic Effects: Chlorine (electron-withdrawing) and nitro groups (stronger electron-withdrawing) may enhance stability and binding affinity compared to amino/hydrazine groups .
- Ring Systems : The furan ring in the target compound and differs from phenyl or pyrazolidinedione cores in others, affecting π-π stacking and solubility .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Calculated based on molecular formula.
*Lipinski compliance inferred from molecular weight (<500) and logP values of analogues.
Key Observations :
- Melting Points : Compound-1’s higher melting point (170°C) suggests stronger intermolecular forces (e.g., dipole-dipole interactions from nitro groups) compared to halogenated analogues .
- Spectral Data: The target compound’s IR spectrum would resemble Compound-1 but with C-Cl stretches (~700 cm⁻¹) instead of NO₂ .
Table 3: Bioactivity Comparison
SAR Insights :
Biological Activity
The compound (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . Its structure features a furan ring and a pyrazolone moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃Cl₂N₃O |
| Molecular Weight | 320.19 g/mol |
| IUPAC Name | (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2,5-dichlorophenyl furan derivatives and appropriate hydrazones. The reaction conditions often require acidic or basic catalysts to facilitate cyclization into the pyrazolone structure.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related pyrazolone derivative demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from to .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro assays indicated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were reported to be below , suggesting a promising lead for further development .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has shown anti-inflammatory properties in animal models. It effectively reduced inflammation markers in induced arthritis models when administered at doses of , indicating its potential utility in treating inflammatory diseases .
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of specific enzymes related to inflammation and cancer cell proliferation pathways. Studies suggest that it may interact with cyclooxygenase (COX) enzymes and other signaling pathways that regulate cell growth and inflammation .
Comparative Studies
Comparative analysis with similar compounds reveals unique aspects of this pyrazolone derivative:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrazolone Derivative A | Fewer halogen substitutions | Moderate antimicrobial activity |
| Pyrazolone Derivative B | Additional methoxy group | Enhanced anticancer activity |
| Pyrazolone Derivative C | Lacks furan ring | Minimal anti-inflammatory effects |
This comparison highlights how structural variations can significantly influence biological activity.
Case Studies
- Case Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent against biofilm-associated infections .
- Case Study on Anticancer Activity : Research involving MCF-7 cells showed that treatment with the compound resulted in apoptosis via caspase activation pathways. This indicates a mechanism that could be exploited for cancer therapy .
Q & A
Q. How is the crystal structure of this pyrazolone derivative determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The compound is crystallized from a suitable solvent, and intensity data are collected using a diffractometer. Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are employed to solve and refine the structure . Key parameters include anisotropic displacement parameters for non-hydrogen atoms and hydrogen bonding analysis to confirm molecular packing.
Q. What spectroscopic methods are used to confirm the molecular structure?
- NMR : and NMR identify substituents and hybridization states (e.g., furan protons at δ 6.5–7.5 ppm, pyrazolone carbonyl at ~160 ppm).
- IR : Stretching frequencies for C=O (pyrazolone, ~1650 cm) and C=C (methylene group, ~1600 cm) are critical.
- Elemental analysis (CHNS) : Validates empirical formula by comparing experimental and theoretical C, H, N, and S content .
Q. What synthetic routes are available for pyrazolone derivatives with dichlorophenyl substituents?
Conventional methods involve condensation of hydrazines with β-ketoesters or diketones under acidic conditions. For example, reacting 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with 5-methyl-2,4-dihydro-3H-pyrazol-3-one in ethanol with catalytic acetic acid . Microwave-assisted synthesis may improve yield and reduce reaction time .
Q. How are reaction conditions optimized for introducing the furan-methylene group?
Solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometry of reactants are systematically varied. Monitoring via TLC or HPLC ensures completion. Non-conventional methods (e.g., ultrasound) can enhance reaction rates by improving mass transfer .
Advanced Research Questions
Q. How do electronic effects of the 2,5-dichlorophenyl group influence reactivity in further functionalization?
The electron-withdrawing Cl substituents deactivate the phenyl ring, directing electrophilic attacks to meta positions. Computational studies (DFT) can map electrostatic potential surfaces to predict sites for nucleophilic/electrophilic substitution . Experimental validation involves synthesizing derivatives with varying substituents and analyzing reaction kinetics .
Q. What strategies resolve data contradictions during crystallographic refinement?
Q. How is structure-activity relationship (SAR) studied for analogs with varying halogen substituents?
Synthesize analogs replacing Cl with F, Br, or CF groups. Compare their electronic profiles (Hammett σ constants) and steric effects (X-ray crystallography). Biological assays (e.g., enzyme inhibition) can correlate substituent effects with activity .
Q. What computational methods predict the stability of the (4E) configuration?
Molecular dynamics (MD) simulations assess thermodynamic stability by calculating Gibbs free energy differences between (4E) and (4Z) isomers. Density Functional Theory (DFT) optimizes geometries and computes activation barriers for isomerization .
Q. How are degradation products characterized under acidic/basic conditions?
Accelerated stability studies (e.g., 0.1M HCl/NaOH at 40°C) followed by LC-MS or GC-MS identify breakdown products. Isotopic labeling () tracks hydrolysis pathways of the pyrazolone ring .
Q. What safety protocols mitigate risks when handling hazardous intermediates (e.g., hydrazines)?
Q. Methodological Notes
- Synthesis : Prioritize regioselective routes (e.g., Claisen-Schmidt condensation) to avoid isomer mixtures .
- Crystallography : Always validate hydrogen positions using difference Fourier maps and refine with isotropic displacement parameters .
- Data Interpretation : Cross-validate spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
